1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine
Description
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a bicyclo[2.2.1]heptane substituent at the N1 position of the pyrazole ring. The bicyclo[2.2.1]heptane moiety introduces steric bulk and conformational rigidity, which may influence reactivity, solubility, and biological activity . The 4-bromo substituent on the pyrazole ring is a common pharmacophore in medicinal chemistry, often serving as a handle for further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C11H16BrN3 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-4-bromopyrazol-3-amine |
InChI |
InChI=1S/C11H16BrN3/c12-10-6-15(14-11(10)13)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,13,14) |
InChI Key |
LGCFIPUXUMTAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3C=C(C(=N3)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine typically involves multiple steps. One common route includes the formation of the bicyclic structure followed by the introduction of the pyrazole ring and bromination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, while the pyrazole ring can participate in various chemical interactions. These interactions can modulate biological pathways, making it a compound of interest for drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of 4-halo-1-substituted-1H-pyrazol-3-amine derivatives. Key structural analogs include:
Key Observations :
Comparative Yields :
Physicochemical and Spectroscopic Properties
While direct data for the target compound is unavailable, analogs provide trends:
- LC/MS Data : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1H-pyrazol-3-one (m/z 317 [M+H]⁺) suggests brominated pyrazoles exhibit distinct fragmentation patterns .
- ¹H NMR : Bicycloheptane protons typically resonate as complex multiplets (δ 1.2–2.5 ppm), contrasting with sharp singlets for adamantyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
